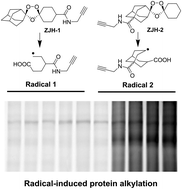Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
Chemical Communications Pub Date: 2019-07-23 DOI: 10.1039/C9CC03719E
Abstract
Endoperoxide-containing antimalarials, such as artemisinin and the synthetic trioxolane OZ439, are prodrugs activated by heme to generate primary and secondary carbon-centered radicals. We employed activity-based protein profiling (ABPP) to show that the secondary-carbon-centered radical of 1,2,4-trioxolanes is primarily responsible for protein labeling in malaria parasites.


Recommended Literature
- [1] Synthesis and evaluation of new potential HIV-1 non-nucleoside reverse transcriptase inhibitors. New analogues of MKC-442 containing Michael acceptors in the C-6 position
- [2] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [3] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [4] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging
- [5] Engineering plasmonic semiconductors for enhanced photocatalysis
- [6] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [7] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [8] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [9] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [10] Journal of the Royal Institute of Chemistry. July 1958

Journal Name:Chemical Communications
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 189337-28-8
-
CAS no.: 14674-74-9









